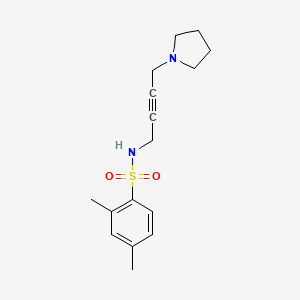

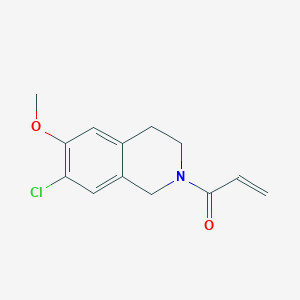

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

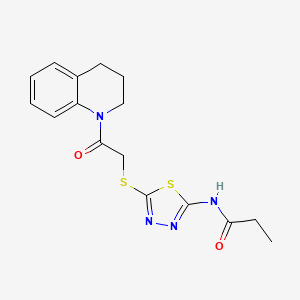

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DB869 and is known for its unique structure and properties that make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring present in this compound is widely used in medicinal chemistry to develop new drugs. Its non-planarity and stereogenicity allow for diverse molecular interactions and stereochemistry, which are crucial in the binding of drug candidates to biological targets . This compound could be used to design selective androgen receptor modulators (SARMs), optimizing previously known structures for better efficacy and reduced side effects .

Therapeutic Agents

Compounds with the pyrrolidine moiety have been shown to possess a range of biological activities. They can serve as antibacterial, antifungal, antiviral, and anti-inflammatory agents. The structural diversity afforded by the pyrrolidine ring makes it a valuable component in synthesizing therapeutic agents with potential applications in treating various diseases .

Agricultural Chemistry

In agriculture, molecules with pyrrolidine structures could be used to develop new pesticides or growth regulators. The structural flexibility and the presence of multiple functional groups allow for the creation of compounds that can interact with specific biological pathways in plants or pests .

Environmental Applications

The compound’s derivatives could be utilized in environmental science, particularly in the detoxification and clearance of pollutants. The pyrrolidine ring’s ability to bind selectively to various substrates makes it useful in designing molecules that can capture or neutralize environmental toxins .

Biotechnology

In biotechnological research, the pyrrolidine ring’s unique properties can be harnessed to create enzymes or other proteins with novel functions. This can lead to advancements in areas such as biofuel production, waste treatment, and the synthesis of biodegradable materials .

Material Science

The compound’s structural features make it a candidate for creating new materials with specific properties, such as enhanced durability or conductivity. Its ability to form stable and diverse molecular architectures can be exploited in developing advanced polymers or nanomaterials .

Analytical Chemistry

Derivatives of this compound could be synthesized for use as reagents or indicators in chemical analyses. The pyrrolidine ring’s reactivity and the possibility of introducing various substituents make it suitable for developing sensitive and selective analytical tools .

Synthetic Chemistry

The compound can serve as a building block in synthetic organic chemistry, providing a scaffold for constructing complex molecules. Its reactivity and the presence of multiple functionalizable sites enable chemists to elaborate on its structure in numerous ways, leading to a wide array of synthetic derivatives .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives often show significant pharmacological activity .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

2,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-14-7-8-16(15(2)13-14)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOQXANNDBVTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

amine hydrochloride](/img/structure/B2868445.png)

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)